

(+)-Samidin IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Samidin

Cat. No.: B12990613

[Get Quote](#)

An In-Depth Technical Guide to (+)-Samidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the pyranocoumarin, **(+)-Samidin**.

Chemical Identity

IUPAC Name: [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate

Synonyms:

- Samidin
- **(+)-Samidin**
- (9R-cis)-Samidin
- H96WTV8SM2
- 2-Butenoic acid, 3-methyl-, (9R,10R)-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester

Physicochemical and Biological Data

The following table summarizes the key quantitative data for **(+)-Samidin**.

Property	Value
Molecular Formula	C ₂₁ H ₂₂ O ₇
Molecular Weight	386.4 g/mol
CAS Number	477-33-8
Appearance	Powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Biological Activity	Anti-inflammatory properties through suppression of NF-κB and AP-1 mediated-genes. ^[1] It significantly inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. ^[1] A specific IC ₅₀ value for this inhibition is not readily available in the public literature.
Natural Sources	Found in plants of the Apiaceae family, such as Seseli resinosum and Peucedanum japonicum.

Experimental Protocols

General Protocol for Isolation of **(+)-Samidin** from Plant Material

This protocol is a generalized procedure for the isolation of pyranocoumarins like **(+)-Samidin** from plant sources such as *Seseli* species.

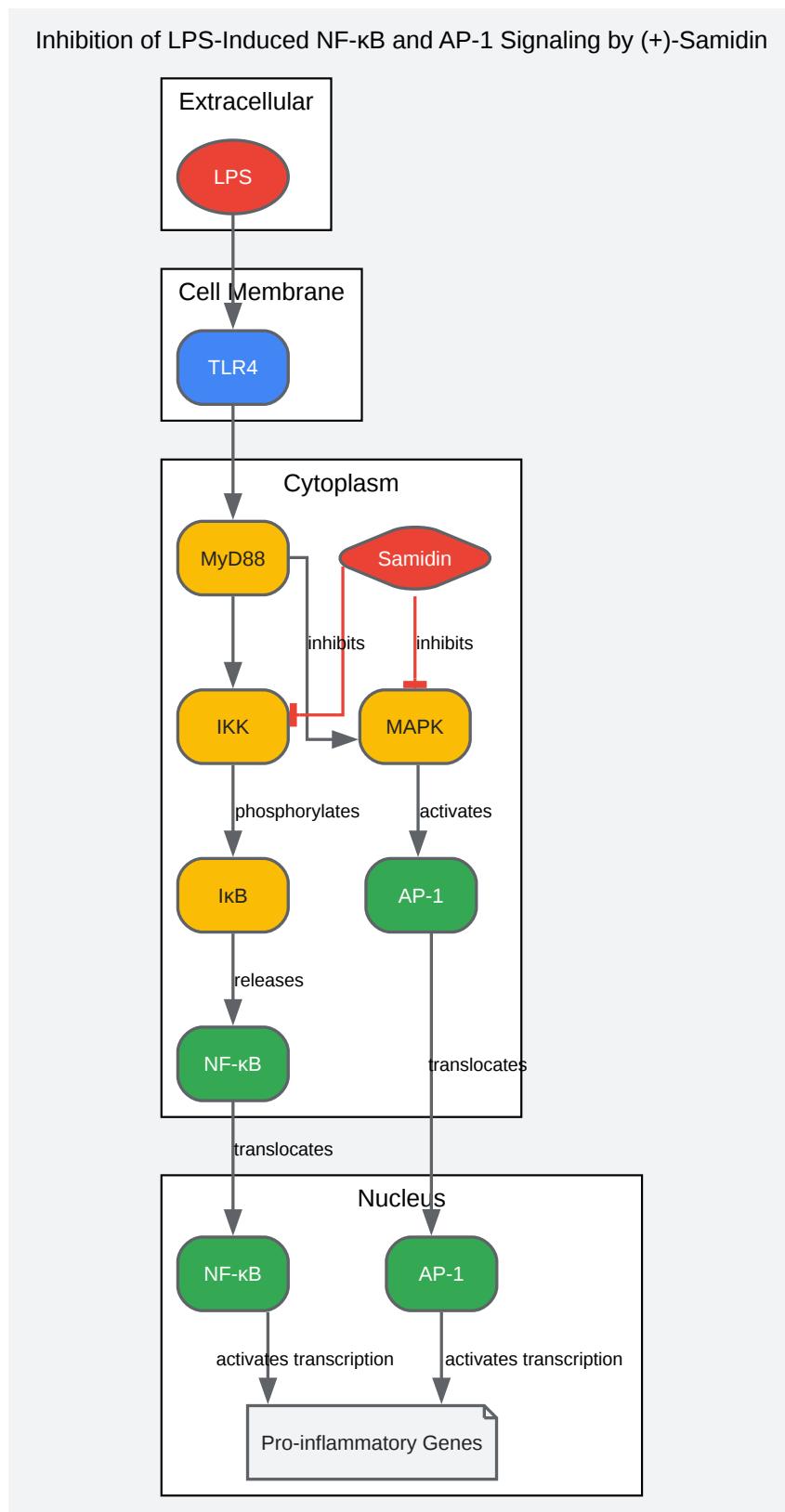
- Extraction:
 - Air-dry and powder the plant material (e.g., roots or fruits).
 - Extract the powdered material with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48

hours).

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
 - Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the compounds of interest.
- Chromatographic Purification:
 - Subject the fraction enriched with pyranocoumarins to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
 - Collect the fractions and analyze them by TLC. Combine the fractions containing the target compound.
 - Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water) to isolate pure **(+)-Samidin**.
- Structure Elucidation:
 - Confirm the identity and structure of the isolated **(+)-Samidin** using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effect of **(+)-Samidin** by measuring the inhibition of nitric oxide (NO) production in macrophage cells.

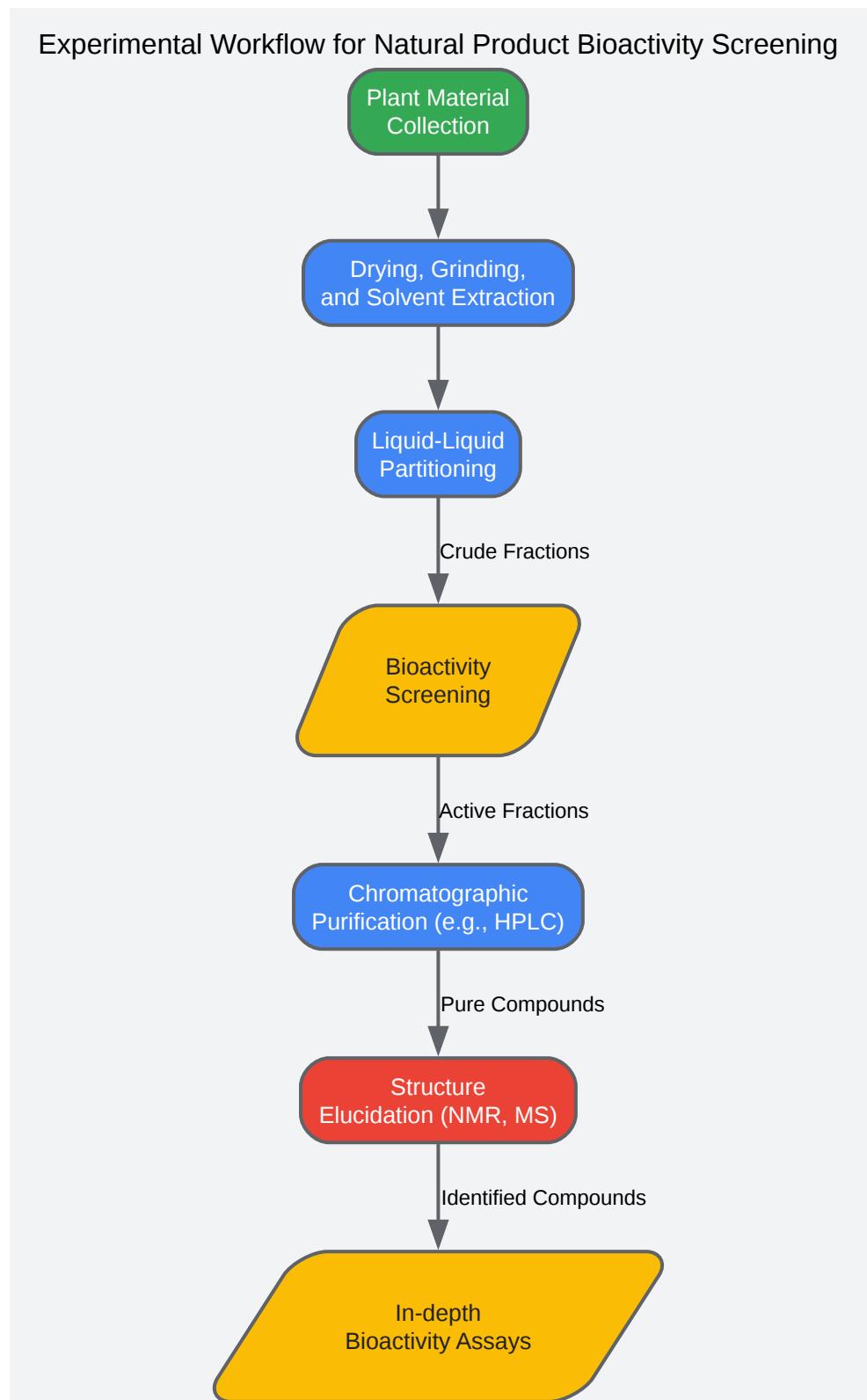

- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Treatment:
 - Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1.5×10^5 cells/well and allow them to adhere for 24 hours.
 - Pre-treat the cells with various concentrations of **(+)-Samidin** (dissolved in a suitable solvent like DMSO) for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used to dissolve **(+)-Samidin**).
- Nitric Oxide Measurement (Griess Assay):
 - After the incubation period, collect the cell culture supernatant.
 - Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.
 - Incubate the plate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

- Determine the percentage of inhibition of NO production by **(+)-Samidin** compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Inhibition of LPS-Induced NF-κB and AP-1 Signaling by **(+)-Samidin**

The following diagram illustrates the signaling pathway initiated by LPS, leading to the activation of the transcription factors NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes. **(+)-Samidin** exerts its anti-inflammatory effects by inhibiting this pathway.



[Click to download full resolution via product page](#)

Caption: LPS-induced inflammatory signaling pathway and its inhibition by **(+)-Samidin**.

General Experimental Workflow for Natural Product Bioactivity Screening

This diagram outlines a typical workflow for the discovery of bioactive compounds from natural sources, from collection to identification and bioactivity testing.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery of bioactive natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(+)-Samidin IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12990613#samidin-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b12990613#samidin-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com